molecular formula C12H23N3O3 B7932117 4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7932117
M. Wt: 257.33 g/mol
InChI Key: FAGSXCQYWCGBOP-UHFFFAOYSA-N
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Description

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique piperazine ring structure, which is functionalized with an amino-acetyl group and a tert-butyl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via acylation reactions using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Esterification: The tert-butyl ester moiety is typically introduced through esterification reactions using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form corresponding alcohols.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis reactions can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic

Properties

IUPAC Name

tert-butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGSXCQYWCGBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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